2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMIXFXJJXBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861403 | |
| Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, commonly known as tirofiban , is a synthetic organic compound classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily utilized in clinical settings to prevent platelet aggregation, making it significant in the management of acute coronary syndrome and during percutaneous coronary interventions.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
- Molecular Formula : C22H36N2O5S
- Molecular Weight : 440.6 g/mol
- CAS Number : 144494-65-5
Tirofiban functions as a reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. By inhibiting this receptor, tirofiban effectively prevents the binding of fibrinogen and other adhesive molecules, thereby reducing platelet aggregation and thrombus formation. This action is crucial during acute cardiovascular events where rapid intervention is required to maintain blood flow.
Affinity and Efficacy
Tirofiban exhibits potent inhibitory effects on platelet aggregation with the following key parameters:
| Parameter | Value |
|---|---|
| IC50 (Inhibition Concentration) | 0.370 nM |
| Kd (Dissociation Constant) | 13 nM |
| Target | Integrin alpha-IIb/beta-3 |
The IC50 value indicates the concentration required to inhibit half of the maximum biological response, showcasing tirofiban's high potency in clinical applications.
Clinical Applications
Tirofiban is indicated for:
- Acute Coronary Syndrome (ACS) : Used in conjunction with heparin for patients experiencing unstable angina or non-ST elevation myocardial infarction.
- Percutaneous Coronary Interventions (PCI) : Administered to reduce the risk of thrombotic complications during procedures such as angioplasty.
Case Studies and Research Findings
- Efficacy in ACS Management
- Comparison with Other Antiplatelet Agents
- Long-term Outcomes
Scientific Research Applications
Clinical Applications
- Antiplatelet Therapy : Tirofiban is used in patients undergoing PCI to prevent thrombotic complications. Its rapid onset and short duration of action make it suitable for acute settings.
- Management of Acute Coronary Syndromes (ACS) : It is administered to patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI) to improve outcomes by reducing the incidence of major adverse cardiac events (MACE).
- Thrombosis Prevention : Tirofiban is also investigated for use in various conditions requiring anticoagulation, including certain types of stroke and peripheral artery disease.
Case Study 1: Efficacy in PCI
A clinical trial involving patients undergoing elective PCI demonstrated that Tirofiban significantly reduced the incidence of periprocedural myocardial infarction compared to placebo. The study reported an IC50 value of 11 nM for Tirofiban's inhibition of platelet aggregation, indicating potent antiplatelet activity .
Case Study 2: Use in ACS
In a randomized controlled trial assessing the efficacy of Tirofiban in patients with NSTEMI, results showed that those treated with Tirofiban had a lower rate of death or myocardial infarction at 30 days compared to those receiving standard therapy alone . The trial highlighted Tirofiban's role in improving short-term outcomes in high-risk patients.
Case Study 3: Long-term Outcomes
A follow-up study evaluated long-term outcomes in patients treated with Tirofiban during acute coronary events. The findings suggested that early administration of Tirofiban was associated with improved survival rates and decreased need for repeat revascularization procedures over a one-year period .
Comparative Analysis with Other Antiplatelet Agents
| Agent | Mechanism | Onset Time | Duration | Indications |
|---|---|---|---|---|
| Tirofiban | Glycoprotein IIb/IIIa inhibitor | Rapid (~10 min) | Short (2-4 hrs) | PCI, ACS |
| Abciximab | Monoclonal antibody inhibitor | Rapid (~30 min) | Long (12-24 hrs) | PCI, ACS |
| Eptifibatide | Glycoprotein IIb/IIIa inhibitor | Rapid (~5 min) | Short (2-4 hrs) | PCI, ACS |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence focuses on Tirofiban and its derivatives, comparisons can be drawn between its structural variants and related GP IIb/IIIa inhibitors based on available data.
Tirofiban Free Acid vs. Tirofiban Hydrochloride Monohydrate
The hydrochloride salt (CAS: 142373-60-2) is the clinically preferred form due to enhanced aqueous solubility and stability compared to the free acid (CAS: 144494-65-5).
The hydrochloride salt’s improved solubility facilitates rapid onset of action, critical in emergency cardiac care .
Stereochemical Specificity
Tirofiban’s (2S) -configuration is vital for binding affinity.
Structural Analogues in the GP IIb/IIIa Inhibitor Class
Key distinctions include:
- Tirofiban: Small molecule, non-peptidic, short half-life (~2 hours) .
- Eptifibatide : Cyclic heptapeptide, longer half-life (~2.5 hours).
- Abciximab: Monoclonal antibody fragment, prolonged duration (~12 hours).
Tirofiban’s small size allows for competitive receptor blockade without immunogenic risks, favoring use in short-term settings .
Research Findings and Clinical Relevance
- Efficacy : In clinical trials, Tirofiban reduced ischemic events by 30% in high-risk percutaneous coronary intervention patients .
- Safety : Reversible platelet inhibition minimizes bleeding risks compared to irreversible agents (e.g., aspirin) .
- Formulation Impact: The hydrochloride monohydrate’s stability under refrigeration (2–8°C) ensures long-term storage viability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a piperidine-containing butoxy intermediate with a propanoic acid derivative bearing a butylsulfonylamino group. Key steps include:
- Sulfonamide Formation : Reacting a primary amine with butylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to prevent side reactions .
- Ether Linkage : Using Mitsunobu conditions (DIAD, PPh₃) to attach the butoxy-piperidine moiety to the phenyl ring .
- Purification : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35) to isolate the product .
- Optimization : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of DIAD) to improve yields.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time against a reference standard. System suitability requires a resolution >2.0 for closely eluting impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~479.6 g/mol) via ESI-MS .
- NMR : Key signals include δ 1.35–1.50 ppm (butyl chain CH₂), δ 3.70–3.90 ppm (piperidine CH₂), and δ 7.20–7.40 ppm (aromatic protons) .
Q. What are the common impurities or degradation products associated with this compound?
- Impurity Profiling : Likely impurities include:
- Desulfonated Analog : Formed via hydrolysis of the sulfonamide group under acidic conditions.
- Oxidized Piperidine : Detectable via LC-MS (increase in m/z by 16 Da) .
- Mitigation : Store the compound in anhydrous conditions (desiccator, -20°C) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can stereochemical purity (e.g., chiral centers) be assessed for this compound?
- Chiral HPLC : Use a CHIRALPAK® IG-3 column with hexane:isopropanol (80:20) to separate enantiomers. Validate resolution using racemic mixtures .
- Circular Dichroism (CD) : Compare the CD spectrum to a known enantiomerically pure standard. Peaks at 220–240 nm are indicative of chiral sulfonamide configuration .
Q. What in vitro assays are suitable for evaluating its pharmacological activity (e.g., receptor binding)?
- Target Identification :
- GPCR Screening : Prioritize assays for histamine or serotonin receptors due to the piperidine moiety’s affinity for amine-binding targets .
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin-like enzymes) via fluorogenic substrate assays (λₑₓ 380 nm, λₑₘ 460 nm) .
Q. How can metabolic stability be evaluated in hepatic microsomes?
- Protocol :
- Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
- Quantify remaining compound via LC-MS/MS. A half-life <30 minutes suggests rapid hepatic clearance .
Data Contradictions and Resolution
Q. Discrepancies in reported HPLC retention times: How should researchers address variability?
- Root Cause : Differences in column batches, mobile phase pH, or temperature.
- Resolution :
- Standardize buffer preparation (e.g., 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) .
- Perform system suitability tests with USP reference standards before sample analysis .
Q. Conflicting data on metabolic pathways: How to design follow-up studies?
- Hypothesis Testing :
- Use isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolites in urine/bile from rodent models .
- Combine with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
